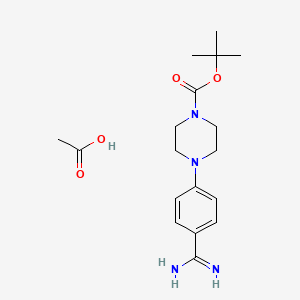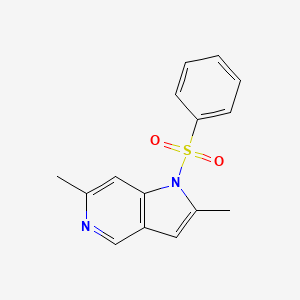![molecular formula C12H17NO3 B1378116 3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid CAS No. 1384596-89-7](/img/structure/B1378116.png)
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid, otherwise known as TBPA, is an organic compound used in a variety of scientific applications. It is an ester of 3-pyridin-2-ylpropanoic acid and tert-butyl alcohol and is a colorless solid at room temperature. TBPA has a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
1. Catalysis and Chemical Reactions
- Oxidative Reactions: Involvement in oxidative reactions, particularly with copper, copper(I), and copper(II), demonstrating potential for radical ligand formation and ferromagnetic exchange, relevant in inorganic chemistry and material science (Speier et al., 1996).
- Electrospun Nanofibers: Utilized in the design of optical sensing structures, particularly in the assembly of polymeric-based ternary europium (III) complex systems, indicating potential applications in sensor technology and materials engineering (Li et al., 2019).
2. Photovoltaics and Solar Cells
- Dye Sensitized Solar Cells (DSSCs): Pyridine derivatives, including related chemical structures, are used as effective additives in bromide/tribromide electrolytes in DSSCs, suggesting a role in enhancing solar cell efficiency (Bagheri et al., 2015).
3. Coordination Chemistry
- Synthesis of Ligands and Complexes: Key in the synthesis of various ligands and coordination compounds, such as 2,6-bis(pyrazolyl)pyridines, which have applications in luminescent lanthanide compounds for biological sensing and iron complexes showing thermal and photochemical spin-state transitions (Halcrow, 2005).
4. Medicinal Chemistry
- Development of Inhibitors: Involved in the synthesis of inhibitors, like 5-lipoxygenase-activating protein inhibitors, indicating potential applications in the treatment of conditions involving leukotriene production (Stock et al., 2010).
5. Material Science
- Water Oxidation Catalysts: Used in the synthesis of Ru complexes for water oxidation, demonstrating potential applications in environmental chemistry and renewable energy research (Zong & Thummel, 2005).
Propriétés
IUPAC Name |
3-[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-10-6-4-5-9(13-10)7-8-11(14)15/h4-6H,7-8H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFLRQXJXLZTIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=N1)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

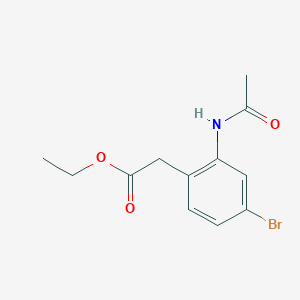
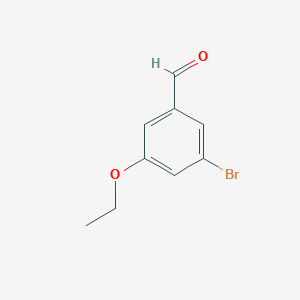
![6-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1378037.png)
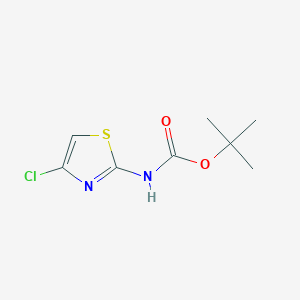
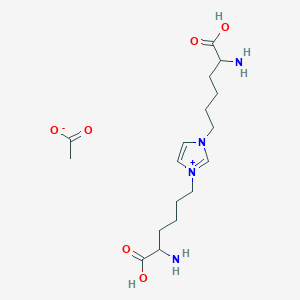
![[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B1378043.png)
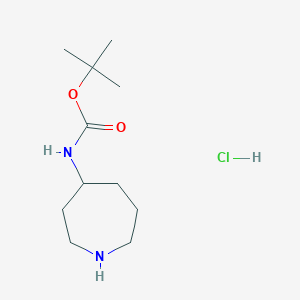
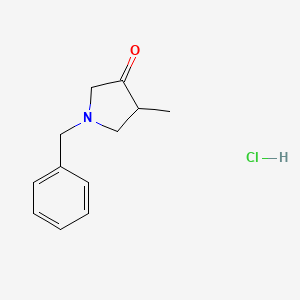
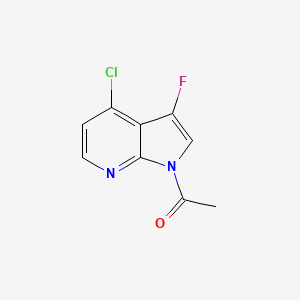
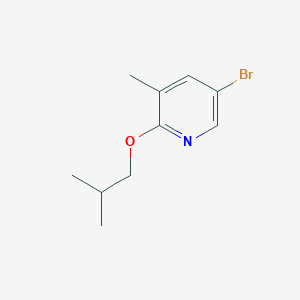
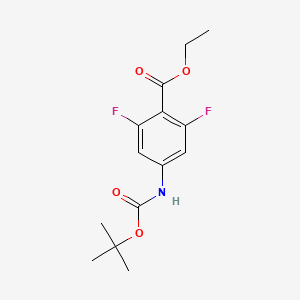
![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine hydrochloride](/img/structure/B1378053.png)
